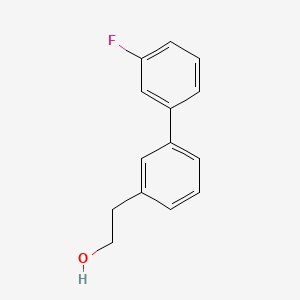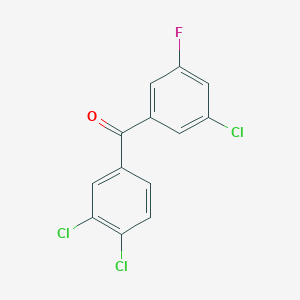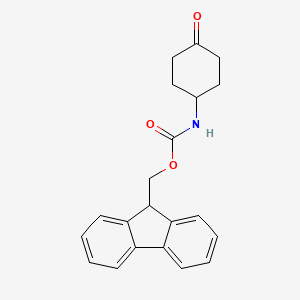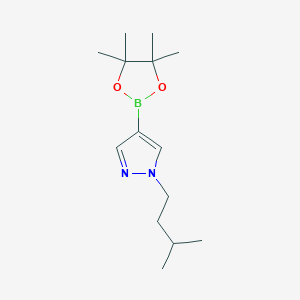
1-Isopentyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthese von 7-Azaindolderivaten
Diese Verbindung kann bei der Synthese von 7-Azaindolderivaten verwendet werden, die potente PDK1-Inhibitoren sind . PDK1 (3-Phosphoinositid-abhängige Proteinkinase-1) ist eine Masterkinase, die an einer Vielzahl von zellulären Prozessen und Krankheiten beteiligt ist, einschließlich Krebs.
Synthese von Imidazo[1,2-a]pyrazinderivaten
Sie kann auch als Reaktant bei der Synthese von Imidazo[1,2-a]pyrazinderivaten verwendet werden . Diese Derivate sind potente Phosphodiesterase 10A-Inhibitoren. Phosphodiesterase 10A ist ein Enzym, das mit Krankheiten wie Schizophrenie und Parkinson-Krankheit in Verbindung gebracht wurde.
Herstellung von 2-substituierten-3-Aroyl-Benzo[b]furan-Derivaten
Diese Verbindung kann zur Herstellung von 2-substituierten-3-Aroyl-Benzo[b]furan-Derivaten verwendet werden . Diese Derivate haben sich in verschiedenen biologischen Aktivitäten als vielversprechend erwiesen, darunter Antikrebs-, entzündungshemmende und antivirale Aktivitäten.
Hydrolysestudien
Die Verbindung ist anfällig für Hydrolyse, und die Kinetik dieses Prozesses hängt von den Substituenten im aromatischen Ring ab . Der pH-Wert beeinflusst auch den Reaktionsverlauf stark, der bei physiologischem pH-Wert deutlich beschleunigt wird . Diese Eigenschaft ist wichtig, wenn man diese Boronsäure-Pinacolester für pharmakologische Zwecke in Betracht zieht.
Protodeboronierung
Die Verbindung kann unter Verwendung eines radikalen Ansatzes katalytische Protodeboronierung erfahren . Dieser Prozess wird mit einer Matteson–CH2–Homologisierung gekoppelt, was eine formale Anti-Markovnikov-Alken-Hydromethylierung ermöglicht , eine wertvolle, aber unbekannte Transformation.
Neutronen-Einfang-Therapie mit Bor (BNCT)
Boronsäuren und ihre Ester, wie diese Verbindung, werden für die Entwicklung neuer Medikamente und Arzneimittel-Abgabesysteme in Betracht gezogen, insbesondere als Borträger, die für die Neutronen-Einfang-Therapie geeignet sind . BNCT ist ein nicht-invasives Verfahren zur Zerstörung von Krebszellen, das auf der selektiven Anreicherung von 10B-haltigen Verbindungen in malignen Zellen beruht .
Wirkmechanismus
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic acids and their esters, like this compound, can undergo protodeboronation . Protodeboronation is a process where boronic esters lose their boron group, which can then interact with other molecules in the system .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Result of Action
The protodeboronation of boronic esters, a process this compound can undergo, has been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The rate of hydrolysis of boronic pinacol esters, which this compound is a part of, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .
Biochemische Analyse
Biochemical Properties
1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as phosphodiesterase 10A and PDK1, acting as an inhibitor in these biochemical pathways . The nature of these interactions involves the binding of the boronic acid moiety to the active sites of these enzymes, thereby inhibiting their activity and affecting downstream biochemical processes.
Cellular Effects
The effects of 1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of phosphodiesterase 10A, leading to altered levels of cyclic nucleotides within the cell . This modulation can impact various cellular processes, including cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects through specific binding interactions with biomolecules. The boronic acid group of the compound forms reversible covalent bonds with the active sites of target enzymes, leading to their inhibition . This inhibition can result in changes in gene expression and enzyme activity, ultimately affecting cellular function and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro assays where it continues to inhibit enzyme activity over time.
Dosage Effects in Animal Models
The effects of 1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects have been observed, including potential impacts on liver and kidney function. These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can affect metabolic flux and alter metabolite levels within the cell. For example, its inhibition of phosphodiesterase 10A can lead to changes in cyclic nucleotide levels, impacting various metabolic processes.
Transport and Distribution
Within cells and tissues, 1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of 1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is critical to its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows it to interact with target enzymes and biomolecules effectively, thereby modulating cellular processes and biochemical pathways.
Eigenschaften
IUPAC Name |
1-(3-methylbutyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BN2O2/c1-11(2)7-8-17-10-12(9-16-17)15-18-13(3,4)14(5,6)19-15/h9-11H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNOUGJZNHTYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374929 | |
| Record name | 1-(3-Methylbutyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777063-41-9 | |
| Record name | 1-(3-Methylbutyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




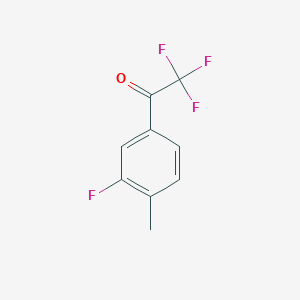
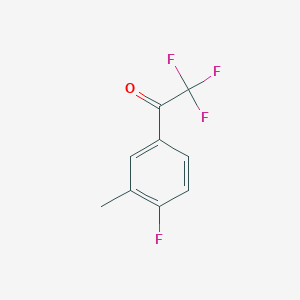
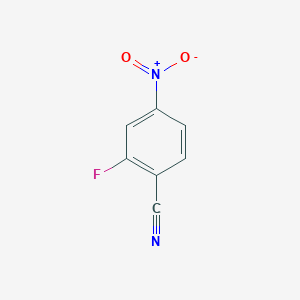
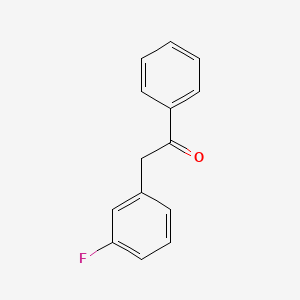
![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302164.png)

